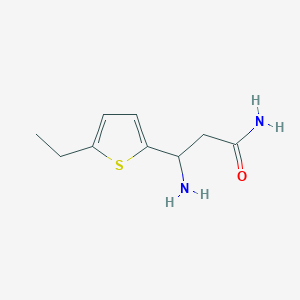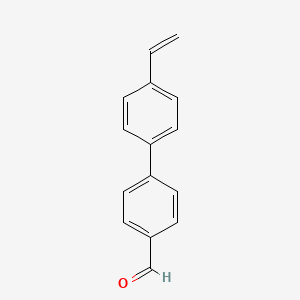
4-(4-Ethenylphenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethenylphenyl)benzaldehyde is an organic compound with the molecular formula C15H12O. It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with an ethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Ethenylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde is reacted with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Sonogashira coupling reaction mentioned above is a scalable method that can be adapted for industrial use, given the availability of starting materials and appropriate reaction conditions.
化学反応の分析
Types of Reactions
4-(4-Ethenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2), while hydroboration can be performed using borane (BH3).
Major Products Formed
Oxidation: 4-(4-Ethenylphenyl)benzoic acid.
Reduction: 4-(4-Ethenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-Ethenylphenyl)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(4-Ethenylphenyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with hydrazine . The ethenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
類似化合物との比較
Similar Compounds
4-Ethynylbenzaldehyde: Similar in structure but with an ethynyl group instead of an ethenyl group.
4-Formylphenylacetylene: Another derivative with a formyl group attached to a phenyl ring substituted with an acetylene group.
4-Acetylbenzaldehyde: Contains an acetyl group instead of an ethenyl group.
Uniqueness
4-(4-Ethenylphenyl)benzaldehyde is unique due to the presence of both an aldehyde and an ethenyl group, which allows for a wide range of chemical reactions and applications. Its structural features make it a valuable compound in the synthesis of complex organic molecules and materials.
特性
CAS番号 |
155686-71-8 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC名 |
4-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2-11H,1H2 |
InChIキー |
PVFRQQZHGFVMSY-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



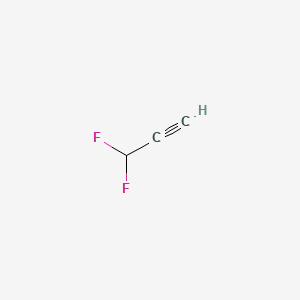
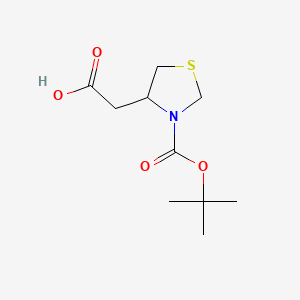

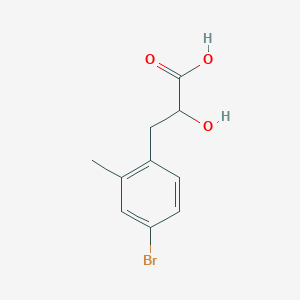
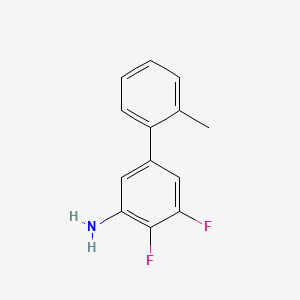
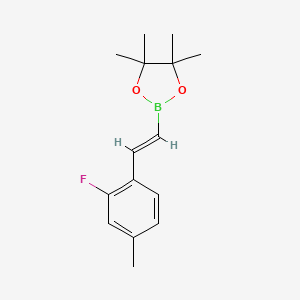


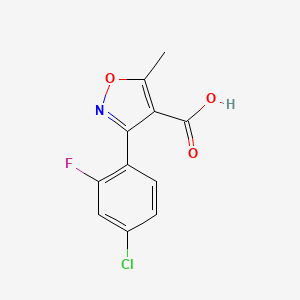
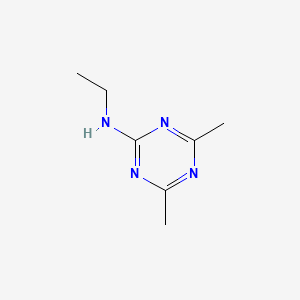
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
